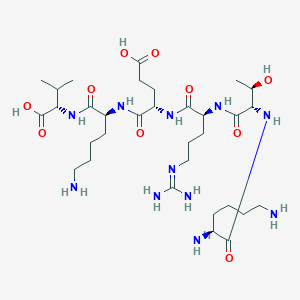
L-Valine, N-(N2-(N-(N2-(N-L-lysyl-L-threonyl)-L-arginyl)-L-alpha-glutamyl)-L-lysyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
L-Valine, N-(N2-(N-(N2-(N-L-lysyl-L-threonyl)-L-arginyl)-L-alpha-glutamyl)-L-lysyl)- is a specific peptide sequence derived from the lac repressor protein, which is a key component in the regulation of the lac operon in Escherichia coli. The lac repressor protein binds to the operator region of the lac operon, inhibiting the transcription of downstream genes involved in lactose metabolism. The fragment 33-38, consisting of the amino acids Lys-Arg-Glu-Lys-Val, plays a crucial role in the binding and regulatory functions of the lac repressor .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Valine, N-(N2-(N-(N2-(N-L-lysyl-L-threonyl)-L-arginyl)-L-alpha-glutamyl)-L-lysyl)- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The initial amino acid is attached to a solid resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid in the sequence is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and Purification: The completed peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of L-Valine, N-(N2-(N-(N2-(N-L-lysyl-L-threonyl)-L-arginyl)-L-alpha-glutamyl)-L-lysyl)- follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity .
化学反応の分析
Types of Reactions
L-Valine, N-(N2-(N-(N2-(N-L-lysyl-L-threonyl)-L-arginyl)-L-alpha-glutamyl)-L-lysyl)- can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized, particularly at the methionine residues if present.
Reduction: Disulfide bonds, if any, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to study the effects on the peptide’s function.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.
Substitution Reagents: Various amino acid derivatives and coupling reagents used in SPPS.
Major Products
The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation may result in the formation of sulfoxides or sulfones, while reduction can yield free thiol groups .
科学的研究の応用
L-Valine, N-(N2-(N-(N2-(N-L-lysyl-L-threonyl)-L-arginyl)-L-alpha-glutamyl)-L-lysyl)- has several applications in scientific research:
Gene Regulation Studies: Used to study the mechanisms of gene repression and activation in prokaryotic systems.
Protein-DNA Interactions: Helps in understanding how proteins interact with DNA at the molecular level.
Synthetic Biology: Employed in the design of synthetic gene circuits and regulatory networks.
Drug Development: Investigated as a potential target for developing new antibiotics that disrupt bacterial gene regulation
作用機序
The mechanism of action of L-Valine, N-(N2-(N-(N2-(N-L-lysyl-L-threonyl)-L-arginyl)-L-alpha-glutamyl)-L-lysyl)- involves its binding to the operator region of the lac operon. This binding prevents RNA polymerase from accessing the promoter region, thereby inhibiting the transcription of downstream genes. The binding is highly specific and involves interactions between the amino acid residues of the fragment and the DNA bases .
類似化合物との比較
Similar Compounds
Lac repressor fragment 1-32: Another fragment of the lac repressor protein with different regulatory functions.
Trp repressor: A similar repressor protein involved in the regulation of the tryptophan operon in .
AraC protein: A regulatory protein involved in the arabinose operon in Escherichia coli.
Uniqueness
L-Valine, N-(N2-(N-(N2-(N-L-lysyl-L-threonyl)-L-arginyl)-L-alpha-glutamyl)-L-lysyl)- is unique due to its specific role in binding to the operator region of the lac operon and its involvement in the precise regulation of lactose metabolism. Its sequence and structure are optimized for high-affinity binding, making it a valuable tool for studying gene regulation .
特性
CAS番号 |
78228-88-3 |
|---|---|
分子式 |
C32H61N11O10 |
分子量 |
759.9 g/mol |
IUPAC名 |
(4S)-5-[[(2S)-6-amino-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-1-oxohexan-2-yl]amino]-4-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C32H61N11O10/c1-17(2)24(31(52)53)42-29(50)20(10-5-7-15-34)39-28(49)22(12-13-23(45)46)40-27(48)21(11-8-16-38-32(36)37)41-30(51)25(18(3)44)43-26(47)19(35)9-4-6-14-33/h17-22,24-25,44H,4-16,33-35H2,1-3H3,(H,39,49)(H,40,48)(H,41,51)(H,42,50)(H,43,47)(H,45,46)(H,52,53)(H4,36,37,38)/t18-,19+,20+,21+,22+,24+,25+/m1/s1 |
InChIキー |
QXFXVXOBAZENRA-BXZPNGIOSA-N |
SMILES |
CC(C)C(C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)O)NC(=O)C(CCCCN)N |
異性体SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CCCCN)N)O |
正規SMILES |
CC(C)C(C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)O)NC(=O)C(CCCCN)N |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
配列 |
KTREKV |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
lac repressor fragment 33-38 LRF 33-38 Lys-Arg-Glu-Lys-Val |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















